molecular formula C20H14I2S B12622988 2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene CAS No. 917483-47-7

2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene

Cat. No.: B12622988
CAS No.: 917483-47-7
M. Wt: 540.2 g/mol
InChI Key: CQBHDAAILDBBCA-UHFFFAOYSA-N
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Description

2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene is a thiophene-based organic compound featuring a central thiophene ring substituted at the 2 and 5 positions with ethenyl (vinyl) groups linked to 4-iodophenyl moieties. The iodine atoms on the phenyl rings introduce significant electron-withdrawing effects and heavy atom characteristics, which influence its electronic, optical, and structural properties. Thiophene derivatives are widely studied for their planar conformation and extended π-conjugation, making them promising candidates for organic electronics, nonlinear optical materials, and biological applications .

The compound’s synthesis typically involves coupling reactions such as Heck or Sonogashira reactions, though specific pathways may vary depending on substituent compatibility.

Properties

CAS No.

917483-47-7

Molecular Formula

C20H14I2S

Molecular Weight

540.2 g/mol

IUPAC Name

2,5-bis[2-(4-iodophenyl)ethenyl]thiophene

InChI

InChI=1S/C20H14I2S/c21-17-7-1-15(2-8-17)5-11-19-13-14-20(23-19)12-6-16-3-9-18(22)10-4-16/h1-14H

InChI Key

CQBHDAAILDBBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(S2)C=CC3=CC=C(C=C3)I)I

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene typically involves the following steps:

Comparison with Similar Compounds

Table 1: Substituent and Conjugation Bridge Comparisons

Compound Name Substituents Conjugation Bridge Key Effects References
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene 4-Iodophenyl Ethenyl (C=C) Electron-withdrawing iodine enhances ISC; planar structure improves π-π stacking.
BMST (2,5-Bis(4’-N,N-dimethylaminostyryl)thiophene) 4-N,N-Dimethylaminophenyl Ethenyl (C=C) Electron-donating amino groups boost fluorescence quantum yield and TPEF.
2,5-Bis(phenylethynyl)thiophene Phenyl Ethynyl (C≡C) Ethynyl bridges increase conjugation length, red-shifting absorption spectra.
2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene Hexyloxy Phenylene-thiophene Alkyloxy groups improve solubility; phenylene-thiophene units enhance charge transport.

Key Observations:

  • Electron-withdrawing vs. donating groups: Iodo substituents (target compound) reduce electron density on the thiophene core compared to dimethylamino groups in BMST, leading to red-shifted absorption and enhanced ISC .
  • Conjugation bridges : Ethynyl (C≡C) bridges in 2,5-bis(phenylethynyl)thiophene extend conjugation more effectively than ethenyl (C=C) bridges, as confirmed by DFT calculations .

Optical and Electronic Properties

Thiophene derivatives exhibit tunable optical properties depending on substituents and molecular geometry:

Table 2: Optical and Electronic Property Comparisons

Compound Name Fluorescence Quantum Yield Two-Photon Absorption (TPA) Cross-Section Application Highlights References
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene Moderate (iodine quenches fluorescence) High (due to ISC) OLEDs, photodynamic therapy
BMST High (0.75) 1,200 GM (TPEF) Nonlinear optics, bioimaging
2,5-Bis(4-methoxyphenyl)ethenyl]thiophene High Not reported Organic semiconductors, sensors
2,5-Bis(trimethylsilylethynyl)thieno[3,2-b]thiophene Low (structural rigidity) N/A Precursor for conductive polymers

Key Observations:

  • Fluorescence quenching : Iodine in the target compound reduces fluorescence quantum yield but enhances triplet-state population for electroluminescence .
  • TPEF performance: BMST and BEST () exhibit superior two-photon excited fluorescence due to electron-donating amino groups, making them ideal for bioimaging .

Organic Electronics

  • LEDs and photovoltaics : Alkyloxy-substituted derivatives (e.g., 2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene) show enhanced solubility and charge transport, making them suitable for solution-processed devices .
  • Conductive polymers: Ethynyl-linked derivatives (e.g., 2,5-bis(trimethylsilylethynyl)thieno[3,2-b]thiophene) serve as precursors for conductive materials due to their rigid, planar structures .

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